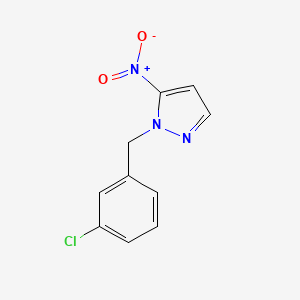

1-(3-chlorobenzyl)-5-nitro-1H-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C10H8ClN3O2 |

|---|---|

Molekulargewicht |

237.64 g/mol |

IUPAC-Name |

1-[(3-chlorophenyl)methyl]-5-nitropyrazole |

InChI |

InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(6-9)7-13-10(14(15)16)4-5-12-13/h1-6H,7H2 |

InChI-Schlüssel |

KMKYDRRDCRKDFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chlorobenzyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, an unambiguous assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the nitro group at the C5 position of the pyrazole (B372694) ring significantly influences the chemical shifts of the pyrazole protons. Similarly, the chlorine atom on the benzyl ring affects the aromatic protons.

The pyrazole ring protons, H-3 and H-4, are anticipated to appear as doublets due to their vicinal coupling. The H-4 proton is expected to be downfield compared to the H-3 proton due to the deshielding effect of the adjacent nitro group. The methylene bridge protons (-CH₂-) connecting the pyrazole and benzyl rings would likely appear as a sharp singlet, as they lack adjacent protons for coupling. The protons of the 3-chlorobenzyl group will present a more complex pattern of multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | 6.8 - 7.2 | Doublet (d) | 2.0 - 3.0 |

| Pyrazole H-4 | 8.0 - 8.4 | Doublet (d) | 2.0 - 3.0 |

| Methylene (-CH₂-) | 5.4 - 5.8 | Singlet (s) | N/A |

| Benzyl H-2 | 7.2 - 7.4 | Singlet-like/narrow t | ~1.8 |

Note: Predicted values are based on analysis of similar substituted pyrazole structures and standard chemical shift increments.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The carbon atoms of the pyrazole ring, particularly C-5 which is attached to the nitro group, are expected to be significantly deshielded and appear at a lower field. researchgate.net The carbons of the benzyl group will also show distinct signals, with C-1' (the carbon attached to the methylene group) and C-3' (the carbon bearing the chlorine atom) being readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-4 | 110 - 114 |

| Pyrazole C-5 | 150 - 155 |

| Methylene (-CH₂-) | 52 - 56 |

| Benzyl C-1' | 136 - 139 |

| Benzyl C-2' | 127 - 129 |

| Benzyl C-3' | 134 - 136 |

| Benzyl C-4' | 128 - 130 |

| Benzyl C-5' | 126 - 128 |

Note: Predicted values are based on data from analogous nitro- and chloro-substituted heterocyclic compounds. researchgate.netresearchgate.net

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for the pyrazole H-3 and H-4 protons would definitively confirm their vicinal relationship. It would also help delineate the coupling network within the 3-chlorobenzyl ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unequivocally assign each carbon signal by correlating it to its attached proton(s). For example, the methylene carbon signal would show a cross-peak with the methylene proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt Key expected correlations would include:

Correlations from the methylene (-CH₂-) protons to the pyrazole C-5 and the benzyl C-1' and C-2'/C-6' carbons, confirming the connection between the two ring systems via the methylene bridge.

Correlations from the pyrazole H-3 proton to pyrazole C-4 and C-5.

Correlations from the pyrazole H-4 proton to pyrazole C-3 and C-5.

These combined 2D experiments provide an unambiguous and detailed map of the molecular structure, confirming the substitution pattern on both the pyrazole and benzyl rings. ias.ac.in

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent bands are expected for the nitro group, which shows strong symmetric and asymmetric stretching vibrations. orgchemboulder.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge appears just below 3000 cm⁻¹. lumenlearning.com The C=C and C=N stretching vibrations from the aromatic rings are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretch will be found in the fingerprint region at a lower wavenumber.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic (Pyrazole & Benzyl) | Medium |

| 2980 - 2900 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Weak |

| 1600 - 1585 | C-C Stretch (in-ring) | Aromatic | Medium |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1500 - 1400 | C-C Stretch (in-ring) | Aromatic | Medium |

| 1360 - 1320 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| 1300 - 1000 | C-N Stretch | Pyrazole Ring | Medium |

| 850 - 750 | C-Cl Stretch | Aryl Halide | Strong |

Note: Frequencies are based on standard functional group correlation tables. orgchemboulder.comuc.edu

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a significant change in polarizability, such as symmetric stretches of non-polar bonds, tend to produce strong Raman signals. In contrast, vibrations involving a large change in dipole moment, like the C=O or N-O stretches, are strong in the IR but may be weak in the Raman spectrum. horiba.com

For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the FT-Raman spectrum. The breathing modes of the pyrazole and benzene rings are also typically strong. The asymmetric stretches of the nitro group, which are very strong in the IR, will likely be weaker in the Raman spectrum. This complementary nature is invaluable for a complete vibrational analysis. researchgate.net

Table 4: Expected FT-Raman Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic Rings | Strong |

| 1600 - 1585 | C-C Stretch (in-ring) | Aromatic Rings | Strong |

| 1360 - 1320 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| ~1000 | Ring Breathing Mode | Benzene Ring | Strong |

Correlation of Experimental and Theoretically Predicted Vibrational Modes

Computational vibrational analysis, typically performed using methods like B3LYP with a 6-311++G(d,p) basis set, allows for the prediction of vibrational frequencies and their corresponding assignments. asrjetsjournal.org For related heterocyclic compounds, a strong correlation is generally observed between the theoretically calculated and experimentally measured vibrational spectra, although the calculated wavenumbers are often scaled to correct for anharmonicity and basis set imperfections. scispace.com

The predicted vibrational spectrum of this compound would be characterized by several key regions corresponding to the distinct functional groups and structural moieties within the molecule:

Nitro Group (NO₂) Vibrations: The nitro group is expected to exhibit strong and characteristic absorption bands. The asymmetric stretching vibration typically appears in the 1500-1600 cm⁻¹ range, while the symmetric stretching vibration is found at lower frequencies, generally between 1300 cm⁻¹ and 1400 cm⁻¹. nih.gov

Aromatic and Heterocyclic Ring Vibrations: The stretching vibrations of the C-H bonds in both the chlorobenzyl and pyrazole rings are anticipated in the 3000-3100 cm⁻¹ region. scispace.com The C=C and C=N stretching vibrations within the aromatic and pyrazole rings would produce a series of bands in the 1400-1600 cm⁻¹ range.

Chlorobenzyl Group Vibrations: The C-Cl stretching vibration of the chlorobenzyl group is expected to be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the benzene ring. The CH₂ bridging group will have characteristic stretching and bending modes.

Pyrazole Ring Vibrations: The pyrazole ring itself will have a set of characteristic ring breathing and deformation modes.

A comparative analysis of the experimental and theoretical spectra for similar molecules, such as other substituted pyrazoles or benzyl derivatives, is crucial for the accurate assignment of the vibrational modes. researchgate.netsemanticscholar.org The potential energy distribution (PED) analysis from computational studies further aids in providing a quantitative assignment for each vibrational mode. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group/Moiety |

|---|---|---|

| Asymmetric NO₂ Stretching | 1500 - 1600 | Nitro group |

| Symmetric NO₂ Stretching | 1300 - 1400 | Nitro group |

| Aromatic/Heterocyclic C-H Stretching | 3000 - 3100 | Chlorobenzyl and Pyrazole rings |

| C=C and C=N Stretching | 1400 - 1600 | Aromatic and Pyrazole rings |

| C-Cl Stretching | < 800 | Chlorobenzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, as determined by UV-Vis spectroscopy, is dictated by the presence of two primary chromophoric systems: the 3-chlorobenzyl group and the 5-nitropyrazole moiety. The interaction and conjugation between these systems will give rise to characteristic absorption bands.

For analogous nitro-substituted triaryl pyrazole derivatives, absorption bands are observed that are attributed to π → π* transitions within the aromatic and heterocyclic rings. nih.gov The solvent environment can also influence the position and intensity of these absorption bands.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of the π → π* and n → π* types.

π → π Transitions:* These high-intensity transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are expected to be the dominant transitions due to the extensive conjugation in the nitropyrazole and chlorobenzyl systems. For similar pyrazole derivatives, these transitions are typically observed in the 200-400 nm range. researchgate.netmdpi.com

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. These bands are often observed as shoulders on the more intense π → π* bands and can be sensitive to solvent polarity.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transition energies and oscillator strengths, which can then be correlated with the experimental UV-Vis spectrum to provide a detailed understanding of the electronic structure of the molecule.

| Electronic Transition | Chromophoric System | Expected Wavelength Range (nm) |

|---|---|---|

| π → π | Nitropyrazole and Chlorobenzyl rings | 200 - 400 |

| n → π | Nitro group and Pyrazole ring | > 300 (often overlapping) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate measurement of its mass. For this compound, with the molecular formula C₁₀H₈ClN₃O₂, the theoretical exact mass can be calculated.

A key feature in the mass spectrum of this compound would be the isotopic pattern arising from the presence of chlorine, which has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. libretexts.orglibretexts.org The observation of this isotopic pattern in the HRMS data would provide strong evidence for the presence of a single chlorine atom in the molecule.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would also provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small molecules. researchgate.netnih.gov

| Ion | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| [C₁₀H₈³⁵ClN₃O₂]⁺ | 253.0299 | 100 |

| [C₁₀H₈³⁷ClN₃O₂]⁺ | 255.0269 | ~32 |

X-ray Crystallography

While no specific crystal structure for this compound has been reported in the reviewed literature, its molecular geometry and potential crystal packing can be inferred from X-ray crystallographic studies of analogous pyrazole derivatives. spast.orgmdpi.comrsc.org

The molecule is expected to be non-planar, with a degree of rotational freedom around the single bond connecting the benzyl group to the pyrazole ring. The pyrazole ring itself is anticipated to be essentially planar. The geometry around the nitrogen atoms of the pyrazole ring would be trigonal planar.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of molecular structures in the solid state. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional representation of the molecule.

For a related compound, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, the crystal structure reveals key geometric parameters of the nitropyrazole core that are likely to be conserved in this compound. researchgate.netnih.gov The pyrazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems. The nitro group, being a strong electron-withdrawing substituent, will influence the electronic distribution and bond lengths within the pyrazole ring.

The bond lengths within the pyrazole ring are anticipated to be intermediate between typical single and double bonds, consistent with its aromatic character. The C-N and N-N bonds of the pyrazole ring, as well as the C-N bond connecting the nitro group, will have lengths indicative of delocalized π-electron density. The geometry around the nitrogen atoms of the pyrazole ring is expected to be trigonal planar.

The following table presents representative crystallographic data for an analogous nitropyrazole derivative, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, which serves as a model for the anticipated structural parameters of the title compound. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C4H3N7O2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.9818 (1) |

| b (Å) | 12.8064 (3) |

| c (Å) | 21.5978 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.92 (5) |

| Z | 8 |

Computational Chemistry and Theoretical Investigations of 1 3 Chlorobenzyl 5 Nitro 1h Pyrazole

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on the molecule's surface. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential.

For 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole, the MEP surface would be crucial for identifying its reactive sites. Based on analyses of similar nitro-substituted heterocyclic compounds, the most negative potential (red region) is expected to be concentrated around the oxygen atoms of the nitro (NO₂) group. This high electron density makes the nitro group a prime target for electrophilic interactions. Conversely, positive potential (blue regions) would likely be located around the hydrogen atoms of the pyrazole (B372694) and benzyl rings. The pyrazole ring's nitrogen atoms and the chlorine atom on the benzyl ring would also influence the potential distribution, creating a complex and informative map that predicts the molecule's interaction behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule in terms of localized electron-pair bonding units. It provides a detailed picture of intramolecular interactions, such as charge transfer and hyperconjugation, which are key to understanding molecular stability.

Assessment of Intramolecular Charge Transfer and Hyperconjugative Interactions

NBO analysis for this compound would reveal the electronic interactions between different parts of the molecule. Intramolecular charge transfer (ICT) is a fundamental process in molecules containing both electron-donating and electron-withdrawing groups. In this molecule, the pyrazole ring can act as an electron donor, while the nitro group is a strong electron acceptor. The 3-chlorobenzyl group also contributes to the electronic landscape.

Table 1: Illustrative NBO Analysis for Key Intramolecular Interactions (Note: This table is a hypothetical representation based on typical values for similar structures, as specific data for the target compound is unavailable.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N2 (pyrazole) | π* (N5-O1) | ~5.2 | π-conjugation |

| LP (1) N2 (pyrazole) | π* (C4-C5) | ~3.8 | π-conjugation |

| π (C4-C5) | π* (N5-O1) | ~15.7 | Intramolecular Charge Transfer |

| σ (C-H) (benzyl) | σ* (C-C) (ring) | ~1.5 | Hyperconjugation |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are concepts derived from Density Functional Theory (DFT) that help in predicting the chemical reactivity and stability of a molecule. Global descriptors apply to the molecule as a whole, while local descriptors pinpoint reactivity at specific atomic sites.

Calculation of Electronegativity, Chemical Hardness, and Chemical Potential

Global reactivity descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness indicates the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap corresponds to a hard, less reactive molecule.

Electronegativity (χ): This is the power of a species to attract electrons and is calculated as χ = -μ.

Table 2: Illustrative Global Reactivity Descriptors (Note: Values are hypothetical, based on typical DFT calculations for similar aromatic compounds.)

| Parameter | Formula | Expected Value (eV) |

| E_HOMO | - | ~ -7.5 |

| E_LUMO | - | ~ -3.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -5.25 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.25 |

| Electronegativity (χ) | -μ | ~ 5.25 |

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

While global descriptors give a general sense of reactivity, Fukui functions provide a more detailed, atom-by-atom picture. The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps to identify the most reactive sites for nucleophilic and electrophilic attacks.

f+(r): Predicts sites for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site.

f-(r): Predicts sites for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy, primarily through Density Functional Theory (DFT) calculations, serves as a powerful tool for understanding the molecular vibrations of complex organic compounds. By simulating infrared (IR) and Raman spectra, researchers can assign specific vibrational modes to observed experimental bands, providing a detailed picture of the molecule's structural dynamics.

Computational methods, particularly DFT using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict the vibrational frequencies of this compound. These calculations yield harmonic frequencies that typically correlate well with experimental data after the application of a scaling factor to account for anharmonicity and methodological approximations.

The simulated spectra for this molecule would be characterized by several key vibrational regions:

Aromatic C-H Stretching: Vibrations from the chlorobenzyl and pyrazole rings are expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge connecting the two ring systems would exhibit symmetric and asymmetric stretching modes, typically in the 2950-2850 cm⁻¹ range.

NO₂ Stretching: The nitro group is a strong chromophore. Its asymmetric and symmetric stretching vibrations are prominent and typically appear as strong bands around 1560-1520 cm⁻¹ and 1360-1330 cm⁻¹, respectively. scirp.org

C=N and C=C Stretching: The pyrazole ring vibrations, involving C=N and C=C stretching, are expected in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration of the chlorobenzyl group is anticipated to appear in the fingerprint region, generally around 800-600 cm⁻¹.

The comparison between simulated and experimental spectra is crucial for validating the computed molecular geometry and electronic structure. Good agreement between the theoretical and experimental wavenumbers confirms the accuracy of the computational model.

While simulated spectra provide frequency values, a definitive assignment of each vibrational mode requires a more detailed analysis. Potential Energy Distribution (PED) analysis is a computational technique used to quantify the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.gov This method provides a quantitative basis for vibrational assignments, moving beyond simple qualitative descriptions.

For this compound, a PED analysis would precisely describe the nature of the observed spectral bands. For example, a band in the 1530 cm⁻¹ region might be shown by PED to be composed of approximately 70% NO₂ asymmetric stretching, with smaller contributions from pyrazole ring stretching modes. This level of detail is invaluable for resolving ambiguities, especially in the crowded fingerprint region of the spectrum where many bending and skeletal modes overlap. Programs such as VEDA are often used to perform PED analysis on the output of quantum chemistry calculations. nih.gov

Table 1: Representative PED Analysis for Key Functional Groups in a Substituted Nitropyrazole. This table is illustrative, based on typical findings for similar molecules, and shows how PED quantifies vibrational modes.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) | Assignment |

| 3085 | 3082 | ν(C-H)arom (95%) | Aromatic C-H stretch |

| 2945 | 2940 | ν(C-H)aliph (98%) | Methylene C-H stretch |

| 1535 | 1530 | νas(NO₂) (69%), ν(C=C) (18%) | Asymmetric NO₂ stretch |

| 1480 | 1478 | ν(C=N) (55%), δ(C-H) (25%) | Pyrazole ring stretch + C-H bend |

| 1340 | 1338 | νs(NO₂) (75%), ν(C-N) (15%) | Symmetric NO₂ stretch |

| 750 | 745 | γ(C-H) (60%), Ring def. (25%) | Out-of-plane C-H bend |

| 680 | 675 | ν(C-Cl) (70%), Ring def. (20%) | C-Cl stretch |

Non-Linear Optical (NLO) Properties

Organic molecules with significant NLO properties are of great interest for applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.

The first-order hyperpolarizability (β₀ or β_tot_) is a key metric for second-order NLO activity. It can be calculated computationally using DFT and other ab initio methods. These calculations determine the components of the hyperpolarizability tensor (β_xxx_, β_xyy_, β_zzz_, etc.), from which the total magnitude is derived.

The calculated β₀ value for this compound can be compared to that of a standard reference material, such as urea, to assess its potential as an NLO material. Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large β₀ values. In the target molecule, the nitro group acts as a strong electron acceptor, while the pyrazole and chlorobenzyl rings constitute the π-system and donor/modulator portion. Theoretical studies on similar pyrazole derivatives have shown that they can possess first-order hyperpolarizability values many times greater than that of urea, indicating significant NLO potential.

The NLO properties of pyrazole derivatives are highly dependent on their molecular structure. Computational studies allow for systematic investigations into these structure-property relationships. Key factors that enhance the NLO response include:

Intramolecular Charge Transfer (ICT): The magnitude of β₀ is strongly correlated with the degree of ICT from the electron-donating part of the molecule to the electron-accepting part. In this compound, the charge transfer occurs from the benzyl-pyrazole system to the nitro group.

Nature and Position of Substituents: The strength and position of electron-donating and electron-withdrawing groups are critical. Replacing the chloro substituent with a stronger donor or modifying the acceptor group could significantly tune the NLO response. For instance, the presence of a strong electron-withdrawing nitro group is known to enhance the NLO properties of pyrazoline systems.

π-Conjugated System: The length and nature of the conjugated bridge connecting the donor and acceptor groups influence the efficiency of ICT. A more extended and efficient π-system generally leads to a larger hyperpolarizability.

By computationally modeling variations of the this compound structure, researchers can predict modifications that would maximize its NLO response, guiding the synthesis of new, more efficient NLO materials.

Table 2: Calculated NLO Properties of an Illustrative Pyrazole Derivative Compared to Urea. This table presents typical computational outputs for NLO analysis.

| Parameter | Urea (Reference) | Illustrative Pyrazole Derivative |

| Dipole Moment (μ) (Debye) | 1.37 | 5.80 |

| Polarizability (α₀) (x 10⁻²⁴ esu) | ~3.8 | ~25.5 |

| First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | 0.37 | 45.0 |

| Relative Enhancement | 1x | ~121x |

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of a molecule are fundamental to its properties and reactivity. Conformational analysis explores the different spatial arrangements of atoms that arise from rotation around single bonds, while tautomerism studies investigate isomers that differ in the position of a proton.

For this compound, the presence of the benzyl substituent on the N1 nitrogen atom precludes the annular N-H tautomerism commonly observed in N-unsubstituted pyrazoles. nih.gov In N-unsubstituted pyrazoles, the proton can migrate between the two nitrogen atoms (N1 and N2), leading to an equilibrium between two tautomeric forms. However, since the N1 position is blocked by the benzyl group in the title compound, this equilibrium is not possible.

The primary focus of a computational study would therefore be on conformational analysis. The key degrees of rotational freedom in this compound are the torsion angles around the single bonds of the methylene bridge:

Pyrazole Ring - Methylene Bond (C_ring-N1-C_methylene-C_ring): Rotation around this bond determines the orientation of the benzyl group relative to the pyrazole ring.

Methylene - Benzyl Ring Bond (N1-C_methylene-C_ring-C_ring): Rotation around this bond alters the position of the pyrazole moiety with respect to the plane of the chlorophenyl ring.

Investigation of Stable Conformers and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the 3-chlorobenzyl group to the pyrazole ring. Computational studies on structurally related substituted pyrazoles provide insight into the likely stable conformers and the energy barriers associated with their interconversion. The rotation around the N1-C(benzyl) bond and the C(benzyl)-C(phenyl) bond dictates the spatial orientation of the substituent groups relative to the pyrazole core.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can elucidate the preferred conformations. For analogous molecules, such as those with bulky substituents on the pyrazole ring, the rotation around the bond connecting a phenyl group to the pyrazole can be hindered, leading to distinct rotational isomers or atropisomers. acs.org In the case of this compound, the primary rotational barrier of interest would be around the N1-CH2 bond of the benzyl group. The energy of the molecule will vary as a function of the dihedral angle defined by the plane of the pyrazole ring and the plane of the chlorophenyl group.

The stable conformers are expected to be those that minimize steric hindrance between the ortho-protons of the chlorophenyl ring and the substituents on the pyrazole ring, namely the nitro group at the 5-position. The rotational barrier is the energy required to move from one stable conformer (a minimum on the potential energy surface) to another, passing through a transition state (a maximum on the potential energy surface). Studies on similar systems with ortho- or meta-substituted phenyl rings have shown significant energy barriers to rotation. beilstein-journals.org

Below is a representative data table illustrating the concept of rotational energy barriers for a related substituted pyrazole system, as specific computational data for this compound is not available in the cited literature. The data showcases how different substituents can influence the energy barrier for rotation around the bond connecting a phenyl group to a heterocyclic ring.

| Substituent on Phenyl Ring | Calculated Rotational Energy Barrier (kJ/mol) |

|---|---|

| ortho-methyl | 169 |

| ortho-methoxy | 191 |

| meta-methoxy | 73 |

This table provides hypothetical rotational energy barriers for illustrative purposes, based on data for analogous systems, to demonstrate the influence of substituent position on rotational hindrance. beilstein-journals.org

Prototropic Tautomerism within the 1H-Pyrazole System

Prototropic tautomerism is a fundamental characteristic of many N-heterocyclic compounds, including pyrazoles. wiley-vch.de In unsubstituted or symmetrically substituted 1H-pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two chemically equivalent or distinct tautomeric forms.

However, in the case of this compound, the nitrogen at the 1-position is substituted with a 3-chlorobenzyl group. This substitution effectively "fixes" the tautomeric form, preventing the typical annular prototropic tautomerism as there is no mobile proton on the pyrazole ring's nitrogen atoms.

Despite the absence of annular tautomerism in this specific molecule, the principles of tautomerism in the broader pyrazole family are relevant to understanding its electronic structure and reactivity. The position of substituents on the pyrazole ring significantly influences which tautomer is more stable in systems where tautomerism can occur. nih.gov

Computational studies on 3(5)-disubstituted-1H-pyrazoles have shown that the electronic nature of the substituents is a key factor in determining tautomeric preference. Electron-withdrawing groups, such as the nitro group (NO2), have a pronounced effect on the electronic distribution within the pyrazole ring. nih.gov In a hypothetical tautomeric equilibrium, a nitro group at the 5-position would stabilize the tautomer where the mobile proton is on the N1 nitrogen. nih.gov This is due to the electron-withdrawing nature of the nitro group, which increases the acidity of the N-H proton.

The following table summarizes the preferred tautomeric forms for some 3(5)-disubstituted pyrazoles based on computational and experimental data, illustrating the influence of substituents.

| Substituents at positions 3 and 5 | Predominant Tautomer | Reference |

|---|---|---|

| Methyl and Ester | Ester group at position 3 | nih.gov |

| Amino and Amide | Amide group at position 3 | nih.gov |

| Nitro and Amide | Amide group at position 5 | nih.gov |

| Phenyl | Mixture, rich in the 3-phenyl tautomer | fu-berlin.de |

This table presents findings from studies on other disubstituted pyrazoles to illustrate the principles of tautomeric preference. nih.govfu-berlin.de

Chemical Reactivity and Advanced Transformations of 1 3 Chlorobenzyl 5 Nitro 1h Pyrazole

Reactivity Profile of the 1H-Pyrazole Ring

The pyrazole (B372694) ring is an aromatic heterocycle, and its reactivity is a function of the electron distribution within the ring. In the case of "1-(3-chlorobenzyl)-5-nitro-1H-pyrazole," the electronic landscape is heavily skewed by its substituents.

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. However, the presence of the electron-withdrawing nitro group at C5 and the 3-chlorobenzyl group at N1 deactivates the entire ring towards electrophilic aromatic substitution. Despite this deactivation, electrophilic substitution, when forced, is expected to occur at the C4 position.

Nitration of pyrazoles, even those already containing a nitro group, has been shown to proceed at the C4 position. For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride results in the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole preprints.orgpreprints.orgnih.gov. This indicates that the C4 position remains the most nucleophilic carbon atom in the ring, even with deactivating substituents present.

Another important electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring. This reaction is effective for electron-rich aromatic and heteroaromatic compounds wikipedia.orgijpcbs.com. The formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions (using a mixture of phosphorus oxychloride and dimethylformamide) yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes scispace.com. This further supports the regioselectivity of electrophilic attack at the C4 position of the pyrazole ring in "this compound," should the reaction conditions be harsh enough to overcome the deactivating effects of the substituents.

Table 1: Examples of Electrophilic Substitution Reactions on Substituted Pyrazoles

| Starting Material | Reagents and Conditions | Product | Position of Substitution |

|---|---|---|---|

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | conc. HNO₃, Acetic Anhydride | 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | C4 |

The electron-deficient nature of the pyrazole ring in "this compound," particularly at the C3 and C5 positions, makes it susceptible to nucleophilic attack. The strong electron-withdrawing nitro group at C5 significantly activates the ring for nucleophilic aromatic substitution (SNA_r) at this position.

A notable example of this reactivity is the displacement of a leaving group at the C5 position. In a related compound, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the chlorine atom at the C5 position is readily replaced by an azide group upon reaction with sodium azide preprints.orgnih.gov. This demonstrates the high susceptibility of the C5 position to nucleophilic attack when activated by an adjacent nitro group. Therefore, in "this compound," while the nitro group itself is not a typical leaving group, its presence greatly enhances the possibility of nucleophilic substitution at C5 if a suitable leaving group were present.

The nitro group at the C5 position is a powerful deactivating group for electrophilic aromatic substitution. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the pyrazole ring, making it significantly less attractive to electrophiles. Conversely, this electron withdrawal is the primary reason for the activation of the ring towards nucleophilic aromatic substitution, particularly at the C5 position.

The 3-chlorobenzyl group at the N1 position also contributes to the deactivation of the pyrazole ring. The benzyl group itself is weakly activating, but the presence of the chlorine atom on the phenyl ring introduces an electron-withdrawing inductive effect. This further reduces the electron density of the pyrazole ring, reinforcing the deactivating effect of the nitro group towards electrophiles. The combined electron-withdrawing nature of both substituents makes electrophilic substitution reactions on "this compound" challenging, requiring harsh reaction conditions. Conversely, these substituents work in concert to make the pyrazole ring, especially at the C5 position, more susceptible to nucleophilic attack.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a range of other nitrogen-containing functionalities.

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This reaction is particularly valuable as it introduces a nucleophilic amino group, which can be further functionalized. Several methods are available for the reduction of nitropyrazoles to their corresponding aminopyrazoles.

Catalytic hydrogenation is a common and efficient method for this transformation. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can effectively reduce the nitro group to an amino group. For instance, the catalytic hydrogenation of 4-phenyl derivatives of spinaceamine results in the cleavage of a C-N bond, highlighting the reactivity of substituted imidazoles under these conditions, which can be analogous to pyrazoles researchgate.net.

Chemical reduction methods are also widely employed. Reagents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid are effective for the reduction of nitropyrazoles mdpi.com. Sodium dithionite (Na₂S₂O₄) has been used for the chemoselective reduction of nitrophenyl-pyrazoles, leading to the synthesis of pyrazolo[1,5-c]quinazolines in a one-pot tandem reaction rsc.org. Another metal-free approach involves the use of trichlorosilane (HSiCl₃) for the reduction of both aromatic and aliphatic nitro compounds to primary amines beilstein-journals.org.

Table 2: Reagents for the Reduction of Nitro Groups in Pyrazole Derivatives

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C or PtO₂ | Catalytic hydrogenation | Amino group |

| SnCl₂, HCl | Chemical reduction | Amino group |

| Na₂S₂O₄ | Chemical reduction | Amino group |

The resulting 5-amino-1-(3-chlorobenzyl)-1H-pyrazole would be a valuable intermediate for the synthesis of more complex heterocyclic systems and other functionalized molecules.

Beyond simple reduction to an amino group, the nitro group on the pyrazole ring can participate in more selective and complex transformations. These reactions often depend on the presence of other functional groups within the molecule and the specific reaction conditions.

A remarkable example of such selectivity is observed in the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid. In this reaction, the azido group at C5 is reduced to an amino group, and the methyl group at C3 is oxidized to a methyl acetate moiety, while the nitro group at C4 remains unchanged preprints.orgpreprints.orgnih.gov. This transformation highlights the possibility of performing selective reactions on one part of the molecule without affecting the nitro group, which can then be used for subsequent transformations. This type of intramolecular redox reaction, where one functional group is reduced while another is oxidized, showcases the intricate reactivity that can be achieved with appropriately substituted nitropyrazoles. This suggests that the nitro group in "this compound" could be retained while other parts of the molecule are modified, or it could participate in unique cyclization or rearrangement reactions under specific conditions.

Reactions Involving the 3-Chlorobenzyl Moiety

The 3-chlorobenzyl portion of the molecule introduces a reactive benzylic halide, a functional group well-known for its utility in synthetic organic chemistry. This site allows for a range of transformations that leave the core nitropyrazole structure intact, enabling the synthesis of diverse derivatives.

The benzylic carbon of the 3-chlorobenzyl group is electrophilic and susceptible to attack by a wide variety of nucleophiles, proceeding through a classic SN2 or SN1-type mechanism depending on the reaction conditions and the nucleophile's strength. The presence of the pyrazole ring is not expected to significantly hinder these standard transformations.

Common nucleophilic substitution reactions that this moiety is expected to undergo include:

Cyanation: Reaction with sodium or potassium cyanide to introduce a nitrile group, which can be a precursor for carboxylic acids, amines, or other functional groups.

Azidation: Treatment with sodium azide to form a benzylic azide, a versatile intermediate for the synthesis of amines via reduction or for use in click chemistry.

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides to yield the corresponding benzyl ethers or alcohols.

Thiolation: Displacement of the chloride by thiolates or hydrogen sulfide to generate thioethers or thiols.

Amination: Reaction with ammonia or primary/secondary amines to produce benzylamines.

The table below summarizes potential nucleophilic substitution reactions on the this compound backbone.

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

|---|---|---|---|

| Cyanide | NaCN, KCN | -CH₂-CN (Nitrile) | Intermediate for acids, amines |

| Azide | NaN₃ | -CH₂-N₃ (Azide) | Precursor for amines, triazoles |

| Hydroxide | NaOH, KOH | -CH₂-OH (Alcohol) | Introduction of hydroxyl group |

| Alkoxide | NaOR | -CH₂-OR (Ether) | Varying steric/electronic properties |

| Thiolate | NaSR | -CH₂-SR (Thioether) | Sulfur-containing analogues |

| Amine | R₂NH | -CH₂-NR₂ (Amine) | Synthesis of basic derivatives |

The aryl chloride of the 3-chlorobenzyl group is a suitable handle for palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov These reactions dramatically expand the molecular complexity achievable from the parent compound. While the benzylic C-Cl bond is typically more reactive towards nucleophilic substitution, the aryl C-Cl bond can be selectively activated under the appropriate catalytic conditions.

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, yielding biaryl or styrenyl derivatives. rsc.org

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. organic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond, providing an alternative route to complex amine derivatives.

Heck Reaction: Coupling with an alkene to form a new substituted alkene.

The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent to achieve high selectivity and yield. organic-chemistry.org The presence of the pyrazole nitrogen atoms and the nitro group must be considered, as they can potentially coordinate to the palladium center and influence its catalytic activity.

The following table outlines representative conditions for these potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Linkage |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Aryl-Aryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | Aryl-Alkynyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | NaOt-Bu, K₃PO₄ | Aryl-Amino |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | Aryl-Vinyl |

Elucidation of Reaction Mechanisms and Pathways

Understanding the precise mechanisms of the transformations that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes. This involves both theoretical and experimental approaches to map the energetic landscapes of reactions and identify key intermediates.

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at the molecular level. eurasianjournals.comresearchgate.net For the reactions of this compound, DFT calculations can be employed to:

Model Reactant and Product Geometries: Optimize the three-dimensional structures of starting materials, products, intermediates, and transition states.

Locate Transition States (TS): Identify the highest energy point on the reaction pathway, the structure of which provides insight into the bond-forming and bond-breaking processes. The energy difference between the reactants and the TS defines the activation energy (Ea), a key determinant of the reaction rate. youtube.com

Analyze Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of nucleophilic and electrophilic attack, rationalizing the observed regioselectivity. researchgate.net

For instance, in a nucleophilic substitution reaction on the benzyl moiety, computational studies could compare the energetic barriers for a concerted SN2 pathway versus a stepwise SN1 pathway involving a carbocation intermediate, thereby predicting which mechanism is favored under specific conditions. eurasianjournals.com

| Computational Parameter | Information Obtained | Relevance to Reactivity |

|---|---|---|

| Optimized Geometry | Bond lengths and angles | Provides the most stable 3D structure |

| Gibbs Free Energy (ΔG) | Thermodynamic favorability of a reaction | Predicts reaction spontaneity |

| Activation Energy (Ea) | Energy barrier to reaction | Determines the kinetic rate of reaction |

| HOMO/LUMO Energies | Electron-donating/accepting ability | Identifies sites for nucleophilic/electrophilic attack |

| Vibrational Frequencies | Confirms minima and transition states | Ensures the nature of calculated stationary points |

Heterocyclic rings, especially those activated by electron-withdrawing groups like the nitro group in this compound, can be susceptible to rearrangement reactions under nucleophilic conditions. One such pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This mechanism provides an alternative to direct SNAr (Nucleophilic Aromatic Substitution) and can lead to products with a rearranged heterocyclic core.

A hypothetical ANRORC pathway for this compound reacting with a strong nucleophile (e.g., an amide anion, NH₂⁻) could proceed as follows:

Addition of Nucleophile: The nucleophile attacks an electrophilic carbon of the pyrazole ring, for instance, the C3 position.

Ring Opening: The resulting anionic adduct undergoes cleavage of a C-N or N-N bond within the pyrazole ring, forming an open-chain intermediate. The presence of the nitro group is crucial for stabilizing the negative charge in this open-chain species.

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization. This ring closure can occur in a different manner from the original ring, potentially leading to an isomeric product or scrambling of ring atoms. researchgate.net

Experimental verification of such mechanisms often involves isotopic labeling studies. For example, by selectively labeling one of the pyrazole ring nitrogens with ¹⁵N, its final position in the product can be tracked, providing definitive evidence for or against a ring-opening and closing sequence. wikipedia.org While not definitively documented for this specific compound, the reaction of related 1,4-dinitropyrazoles with arylhydrazines has been proposed to proceed via an ANRORC mechanism, lending credence to its possibility in this system. researchgate.net

Structure Reactivity Relationships and Rational Chemical Design

Correlating Molecular Structure with Chemical Transformation Pathways

The reactivity of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole is governed by the electronic properties of its constituent parts: the aromatic pyrazole (B372694) ring, the strongly deactivating 5-nitro group, and the N-1 substituted 3-chlorobenzyl group. The pyrazole ring itself is an aromatic heterocycle, capable of undergoing electrophilic substitution reactions, typically at the C-4 position. globalresearchonline.netslideshare.net However, the presence of the 5-nitro group profoundly alters this intrinsic reactivity.

The nitro group is a powerful electron-withdrawing group, which significantly deactivates the pyrazole ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or sulfonation at the C-4 position considerably more difficult than in unsubstituted or activated pyrazoles, likely requiring harsh reaction conditions. nih.gov Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, potentially allowing for nucleophilic aromatic substitution where the nitro group itself could be displaced by a strong nucleophile.

The N-1 position is occupied by the 3-chlorobenzyl group. This substitution prevents the annular tautomerism often observed in N-unsubstituted pyrazoles, locking the molecule into a single constitutional isomer. mdpi.com The methylene bridge (-CH2-) between the pyrazole and the phenyl ring provides some electronic insulation, but the bulky nature of the entire group exerts significant steric influence on the adjacent C-5 position.

Possible transformation pathways for this molecule can be categorized as follows:

Reactions on the Pyrazole Ring: Primarily nucleophilic substitutions due to the deactivating effect of the nitro group. Reduction of the nitro group to an amino group is a common and important transformation for nitropyrazoles, which would dramatically change the ring's electronic properties from deactivated to activated. mdpi.com

Reactions on the Substituents: The benzyl group's methylene bridge is a potential site for radical reactions, such as benzylic halogenation. The chloro-substituted phenyl ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing chloro atom and the pyrazolylmethyl group.

Rational Design Principles for Targeted Chemical Reactivity

Rational design involves modifying a molecule's structure to achieve a specific chemical property or reactivity. frontiersin.org For this compound, such design principles can be applied to tune its reaction pathways. The pyrazole scaffold is a well-established "privileged structure" in medicinal and materials chemistry, making its derivatives prime candidates for rational modification. frontiersin.orgnih.gov

Key strategies for designing targeted reactivity include:

Modulating Electronic Effects: The reactivity of the pyrazole core can be systematically altered by replacing the substituents.

Nitro Group Modification: Replacing the 5-nitro group with an electron-donating group (e.g., amino, methoxy) would activate the pyrazole ring for electrophilic substitution at the C-4 position. Conversely, introducing additional electron-withdrawing groups could further enhance its susceptibility to nucleophilic attack.

Benzyl Ring Modification: Altering the substituents on the phenyl ring of the benzyl group can fine-tune the electronic nature of the N-1 substituent. For example, replacing the 3-chloro atom with a 4-methoxy group would introduce an electron-donating effect, while a 4-nitro group would enhance its electron-withdrawing character.

Altering Steric Hindrance: The 3-chlorobenzyl group at N-1 provides significant steric bulk. Replacing it with a smaller group (e.g., methyl, ethyl) would reduce steric hindrance around the N-1 and C-5 positions, potentially allowing easier access for reagents. nih.gov Conversely, introducing a bulkier substituent could be used to direct reactions away from this region or to influence the conformational preferences of the molecule.

The following interactive table illustrates how modifications could rationally alter the compound's reactivity profile.

| Structural Modification | Target Position | Substituent Change | Predicted Effect on Reactivity |

| Pyrazole Ring | C-5 | -NO₂ → -NH₂ (reduction) | Activates ring for electrophilic substitution; introduces a nucleophilic site. |

| Pyrazole Ring | C-5 | -NO₂ → -CN | Maintains electron-withdrawing nature; provides a handle for further transformations (e.g., hydrolysis to acid). |

| Benzyl Group | Phenyl Ring | 3-Cl → 4-OCH₃ | Increases electron density on the N1-substituent, slightly activating the pyrazole ring. |

| Benzyl Group | Phenyl Ring | 3-Cl → 4-CF₃ | Decreases electron density on the N1-substituent, further deactivating the pyrazole ring. |

| N-1 Substituent | Benzyl Group | Benzyl → Methyl | Reduces steric hindrance around the C-5 position. |

These principles allow for the strategic design of derivatives with tailored chemical properties, enabling the synthesis of complex molecules or materials. nih.govresearchgate.net

Predicting Reaction Outcomes Based on Electronic and Steric Effects

The outcome of a chemical reaction involving this compound can be predicted by analyzing the competing electronic and steric effects of its functional groups.

Electronic Effects:

5-Nitro Group: As a powerful electron-withdrawing group (both by induction, -I, and resonance, -M), it renders the entire pyrazole ring electron-deficient. This has two primary consequences:

Deactivation towards Electrophiles: Electrophilic attack on the ring, which would normally favor the C-4 position, is strongly disfavored.

Activation towards Nucleophiles: The electron-poor nature of the ring, particularly at the carbons adjacent to the nitro group (C-4 and N-1), makes it a target for nucleophilic attack. Nucleophilic aromatic substitution of the nitro group is a plausible reaction pathway with potent nucleophiles.

Steric Effects:

The 3-chlorobenzyl group at N-1 is sterically demanding. It physically shields the C-5 position and one face of the pyrazole ring. This steric hindrance can prevent the approach of bulky reagents to the C-5 position and the N-1 atom. This effect would be particularly important in reactions involving coordination to the pyrazole nitrogens or attack at the C-5 position.

Predicted Reaction Outcomes:

The following data table summarizes predicted outcomes for various reaction types based on these effects.

| Reaction Type | Reagent Example | Predicted Major Product/Outcome | Governing Effects |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | No reaction on pyrazole ring; possible nitration on the phenyl ring. | Electronic: Strong deactivation of pyrazole by -NO₂. Directing effects on the phenyl ring. |

| Nucleophilic Aromatic Substitution | NaOCH₃, heat | Potential displacement of the -NO₂ group by -OCH₃. | Electronic: Strong activation of the ring for nucleophilic attack by -NO₂. |

| Reduction | SnCl₂/HCl or H₂/Pd-C | Reduction of the -NO₂ group to -NH₂. | Electronic: The nitro group is highly susceptible to reduction. |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | Bromination of the -CH₂- group connecting the rings. | Reactivity: Presence of a benzylic C-H bond. |

| Metalation/Lithiation | n-BuLi | Deprotonation at the C-4 position is possible due to the acidifying effect of the nitro group. | Electronic: -NO₂ group increases the acidity of the C-4 proton. |

This predictive analysis, grounded in the fundamental principles of electronic and steric interactions, is crucial for planning synthetic routes involving this compound and its derivatives. nih.govorganic-chemistry.org

Q & A

Q. What are the common synthetic routes for 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, intermediates like pyrazole-carbohydrazides are synthesized by reacting substituted hydrazides with reagents like phosphorous oxychloride under controlled temperatures (e.g., 120°C) . Key intermediates are characterized via IR spectroscopy and NMR to confirm functional groups and regioselectivity. For nitro-substituted pyrazoles, nitration steps may require careful control of nitric acid concentration and reaction time to avoid over-oxidation .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray crystallography provides definitive proof of regiochemistry and substituent orientation. For instance, analogous pyrazole derivatives (e.g., 5-chloro-1-methyl-3-trifluoromethylpyrazole) have been resolved via single-crystal X-ray diffraction, revealing bond angles and packing interactions critical for validating synthetic accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization involves screening solvents (e.g., dichloromethane for polar intermediates), catalysts (e.g., Lewis acids like AlCl₃ for electrophilic substitutions), and temperature gradients. For example, trifluoromethylation steps in pyrazole synthesis require anhydrous conditions and inert atmospheres to prevent side reactions . Reaction monitoring via TLC or in-situ IR can identify kinetic bottlenecks, such as incomplete nitration or premature cyclization .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting patterns or IR absorption bands)?

- Methodological Answer : Contradictions may arise from tautomerism or polymorphism. For example, pyrazole rings can exhibit keto-enol tautomerism, altering NMR chemical shifts. Dynamic NMR experiments at variable temperatures or DFT calculations can resolve such ambiguities . In cases of spectral mismatches, independent synthesis of regioisomers (e.g., 4-nitro vs. 5-nitro derivatives) and comparative analysis can clarify structural assignments .

Q. How to design experiments to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in silico docking studies to predict target affinity (e.g., GABA receptors for anticonvulsant activity). For in vitro assays, use cell lines expressing target proteins (e.g., HEK293 for ion channel studies) and measure IC₅₀ values via fluorescence-based assays. For in vivo testing, rodent models (e.g., maximal electroshock tests for anticonvulsants) require dose-response studies with controls for bioavailability and toxicity .

Q. How to resolve discrepancies in reported biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies may stem from differences in assay protocols or impurity profiles. Reproduce experiments using standardized methods (e.g., OECD guidelines for cytotoxicity) and validate compound purity via HPLC (>98%). Cross-reference with published analogs; for example, fluorinated pyrazoles often show enhanced blood-brain barrier penetration compared to chlorinated derivatives, which could explain variance in neuroactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.